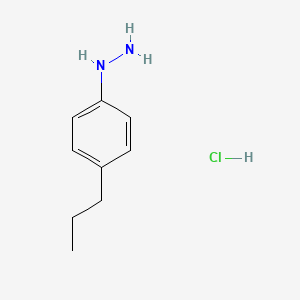

(4-propylphenyl)hydrazine Hydrochloride

描述

Historical Context of Hydrazines and Arylhydrazine Salts in Organic Synthesis Research

The journey of hydrazine (B178648) and its derivatives in organic synthesis began in the late 19th century. Emil Fischer's discovery of phenylhydrazine (B124118) in 1875 was a landmark event, opening the door to the synthesis of indoles through the now-famous Fischer indole (B1671886) synthesis. nih.govresearchgate.netbyjus.com Initially, the focus was on understanding the fundamental reactivity of these compounds. Over time, the conversion of arylhydrazines into their more stable and easier-to-handle hydrochloride salts became standard practice in research laboratories. This development was crucial for enhancing the shelf-life and utility of these versatile reagents.

Significance of Arylhydrazine Hydrochlorides as Key Intermediates in Scholarly Investigations

Arylhydrazine hydrochlorides are esteemed in academic and industrial research primarily for their role as precursors to a vast number of heterocyclic compounds. The hydrazine moiety is a potent binucleophile, readily participating in cyclization reactions with various electrophiles to form stable ring systems. This reactivity is the cornerstone of their importance, enabling the construction of heterocycles like indoles, pyrazoles, and pyridazinones, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govnih.govnih.gov The hydrochloride salt form ensures stability and allows for the controlled release of the free hydrazine base when required for a reaction.

General Overview of Research Trends and Future Directions in Arylhydrazine Chemistry

Current research in arylhydrazine chemistry is multifaceted. One significant trend involves the development of more efficient and environmentally benign synthetic methods for preparing arylhydrazines and their salts. This includes the exploration of novel catalytic systems and one-pot reaction sequences. wikipedia.org Furthermore, there is a continuous effort to expand the scope of their applications in synthesizing novel and complex molecular architectures with potential biological activity. Future directions are likely to focus on the use of arylhydrazines in asymmetric synthesis to produce chiral heterocyclic compounds and their application in the development of new functional materials and pharmaceuticals.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4-propylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-3-8-4-6-9(11-10)7-5-8;/h4-7,11H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKVEDDLQRPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375451 | |

| Record name | 4-n-Propylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350683-67-9 | |

| Record name | 4-n-Propylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Studies of 4 Propylphenyl Hydrazine Hydrochloride Transformations

Fundamental Mechanistic Pathways of Arylhydrazine Reactions

Arylhydrazines are versatile reagents in organic synthesis, capable of participating in a variety of transformations by acting as precursors to several key reactive intermediates. nih.gov Their utility in carbon-carbon and carbon-heteroatom bond formation stems from the relative ease with which the C–N bond can be cleaved, often with the convenient loss of dinitrogen gas. nih.govniist.res.in The fundamental mechanistic pathways involve processes such as denitrogenation, the formation of radical species, and the generation of aryl diazonium intermediates. nih.govacs.orgnih.gov

Arylhydrazines have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as environmentally friendly arylating agents because the primary byproducts are nitrogen gas and water. nih.gov These denitrogenative cross-coupling reactions provide a powerful method for the formation of biaryl frameworks. niist.res.inresearchgate.net

The general mechanism, particularly in palladium-catalyzed systems, involves the cleavage of the C–N bond in the arylhydrazine and the extrusion of molecular nitrogen. niist.res.in While the specific steps can be complex and dependent on the catalytic system, a plausible pathway in a Heck-type reaction involves an initial interaction between the arylhydrazine and the palladium catalyst. nih.gov This can lead to the formation of a palladiaziridine complex, which, after a series of steps including protonolysis and reaction with an olefin, generates the arylated product and regenerates the Pd(0) catalyst. nih.gov In other cross-coupling reactions, the arylhydrazine may first be converted to a diazene (B1210634) or diazonium intermediate before oxidative addition to the palladium center. nih.gov These processes are advantageous as they often proceed under mild conditions and can be free of expensive ligands and external oxidants, sometimes using air as a green oxidant. niist.res.in

Arylhydrazines are well-established precursors for the generation of aryl radicals, which are highly reactive intermediates crucial for diverse organic transformations. nih.gov The generation of these radicals can be achieved by treating arylhydrazines or their hydrochloride salts with bases in the presence of air or with other oxidizing agents like iodine. acs.orgnih.gov

A proposed mechanism for the formation of aryl radicals from an arylhydrazine involves its oxidation. nih.gov For instance, in a palladium-catalyzed reaction, the arylhydrazine can be oxidized by Pd(II) to form a diazene intermediate. nih.gov This diazene can then be further oxidized by air to yield a radical intermediate, which subsequently loses a molecule of nitrogen to afford the aryl radical. nih.gov Similarly, catalytic iodine in the presence of air can facilitate the generation of aryl radicals from arylhydrazines. acs.org The reaction is believed to proceed through the formation of an aryldiazene, which then undergoes a single electron transfer (SET) and nitrogen release to give the aryl radical. acs.org These generated radicals can then be trapped by various substrates, such as alkenes or heterocycles, to form new C-C bonds in arylation reactions. nih.govnih.gov The strong directing effect of functional groups on the radical acceptor can lead to high regioselectivity in these reactions. acs.org

Interactive Table: Key Radical Intermediates in Arylhydrazine Transformations

| Precursor | Oxidizing Agent/System | Key Intermediate(s) | Final Product Type |

| Arylhydrazine | Pd(II) / Air | Diazene, Radical Intermediate, Aryl Radical | Arylated Azoarenes |

| Arylhydrazine | Catalytic Iodine / Air | Diazonium Salt, Aryl Radical | Arylated Naphthoquinones |

| Arylhydrazine | Base / Air | Aryl Radical | Arylated Heterocycles |

Aryl diazonium salts are pivotal intermediates in the chemistry of arylhydrazines and are often generated in situ. acs.orgnih.gov These salts, with the general formula ArN₂⁺X⁻, are typically prepared by the diazotization of a primary aromatic amine with nitrous acid, which is itself generated from sodium nitrite (B80452) and a strong acid. lkouniv.ac.inscienceinfo.com However, they can also be formed as intermediates from the oxidation of arylhydrazines. acs.org For example, in an iodine-catalyzed reaction, an intermediate derived from the arylhydrazine can undergo a charge transfer to provide a diazonium salt. acs.org

The stability of aryl diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring. lkouniv.ac.inscienceinfo.com Nevertheless, they are highly reactive and serve as versatile synthetic intermediates. A key reaction is their decomposition, which can be induced thermally or catalytically, to release nitrogen gas and generate an aryl cation or an aryl radical. nih.govscienceinfo.com The generation of an aryl radical from a diazonium salt is a crucial step in reactions like the Sandmeyer reaction and can also occur via a single electron transfer process. acs.orgnih.gov These resulting reactive species can then be trapped by various nucleophiles or radical acceptors to form a wide array of functionalized aromatic compounds. scienceinfo.commasterorganicchemistry.com

Single-electron transfer (SET) is a fundamental process that initiates many reactions involving arylhydrazines, leading to the formation of radical intermediates. acs.org In the context of arylhydrazine oxidation, an SET event typically involves the removal of one electron from the hydrazine (B178648) moiety to form a radical cation. This process can be facilitated by chemical oxidants or through photoredox catalysis. acs.orgsigmaaldrich.com

A well-documented example is the iodine-catalyzed generation of aryl radicals from arylhydrazines. acs.org The proposed mechanism suggests that after the initial formation of an iodo-hydrazine intermediate and subsequent species, a charge transfer provides a diazonium salt. acs.org This salt then undergoes a single electron transfer (SET) and releases nitrogen to afford the aryl radical. acs.org The spontaneity of SET processes can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com The initial formation of a short-lived radical cation via a one-electron step is often the rate-determining step in the oxidation of hydrazine species. bohrium.com This radical cation is a key branch point, leading to the various downstream products observed in arylhydrazine chemistry.

Influence of Catalytic Systems and Ligands on Reaction Mechanisms

The choice of catalyst and associated ligands profoundly influences the mechanistic pathway of (4-propylphenyl)hydrazine hydrochloride transformations, dictating the reaction's outcome, efficiency, and selectivity. Different metal catalysts, such as palladium, copper, and even non-metal catalysts like iodine, can steer the reaction towards distinct pathways like cross-coupling, direct arylation, or multi-component reactions. niist.res.inacs.orgrsc.org

Copper-catalyzed systems are also prominent, particularly in aerobic, multi-component reactions. rsc.orgrsc.org Copper catalysts can facilitate the aerobic oxidation of arylhydrazines to generate aryl radicals. rsc.org These systems can display unique reactivity, such as using the arylhydrazine as a dual synthon—providing both the hydrazine and an aryl group in the final product. rsc.org

Iodine catalysis represents a metal-free approach to generate aryl radicals from arylhydrazines under mild conditions. acs.orgsemanticscholar.org In this system, molecular iodine acts as the catalyst, and air serves as the terminal oxidant to regenerate the catalyst, making it a sustainable process. acs.org The reaction proceeds in an open-air vessel, highlighting an operationally simple and environmentally conducive method for radical generation. semanticscholar.org

Interactive Table: Comparison of Catalytic Systems for Arylhydrazine Transformations

| Catalyst System | Typical Reaction Type | Key Mechanistic Feature | Role of Ligand/Additive |

| Palladium (Pd) | Denitrogenative Cross-Coupling | Formation of Pd-hydrazido complexes; C-N bond cleavage | Crucial for catalyst stability, reactivity, and selectivity; can influence the rate-determining step |

| Copper (Cu) | Aerobic Multi-component Reactions | Generation of aryl radicals via aerobic oxidation | Can facilitate the catalytic cycle and influence regioselectivity |

| Iodine (I₂) | Radical Arylation | Generation of aryl radicals via oxidation; air regenerates the catalyst | Often proceeds without ligands; base-free conditions are possible |

Kinetic and Thermodynamic Aspects of Arylhydrazine Reactivity

Kinetic studies on related systems have provided valuable insights. For example, in the palladium-catalyzed cross-coupling of hydrazine with aryl halides, kinetic analysis showed that the process occurs by a rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to give an arylpalladium(II) hydrazido intermediate. nih.govnih.gov This indicates that the steps of oxidative addition of the aryl halide to Pd(0) and the final reductive elimination are relatively fast compared to the C-N bond-forming step. nih.gov The concentrations of the hydrazine and the base can, therefore, significantly affect the reaction rate. nih.govchemrxiv.org Studies on the thermal decomposition of hydrazine-based fuels also highlight that N-N and C-N bond-breaking reactions are key pathways, with the relative rates depending on temperature and pressure. mdpi.com

Thermodynamic aspects are crucial, particularly in the formation of radical intermediates. The generation of an aryl radical from an arylhydrazine involves breaking the N-H and N-N bonds and forming the highly stable N≡N triple bond in dinitrogen gas. The large positive entropy change associated with the release of N₂ gas makes the denitrogenation process thermodynamically favorable. Theoretical studies on the antioxidant activity of related hydrazine derivatives, such as hydralazine, show that their radical scavenging behavior is governed by thermodynamic parameters like bond dissociation enthalpies. nih.gov The mechanism can proceed via formal hydrogen transfer (FHT), and the stability of the resulting radical determines the most likely pathway. nih.gov Computational chemistry is often employed to determine the thermochemistry (enthalpy of formation, entropy) and kinetic parameters for the dissociation of hydrazine derivatives, providing a deeper understanding of their reaction profiles. researchgate.net

Advanced Applications of 4 Propylphenyl Hydrazine Hydrochloride in Complex Organic Synthesis

Carbon-Carbon Bond Formation Strategies

(4-Propylphenyl)hydrazine hydrochloride serves as a potent aryl source in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon frameworks.

The Sonogashira reaction is a fundamental tool for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) species in the presence of an amine base. wikipedia.orgorganic-chemistry.org While aryl halides are the conventional coupling partners, recent advancements have explored the use of arylhydrazine derivatives as alternative aryl sources.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org In copper-free variants, the amine base is thought to be insufficient for alkyne deprotonation, leading to the formation of a π-alkyne-palladium complex, followed by deprotonation to create a palladium acetylide intermediate. libretexts.org Hydrazone ligands, in conjunction with palladium acetylacetonate (Pd(acac)2) and a copper(I) iodide co-catalyst, have been shown to effectively promote Sonogashira couplings of aryl bromides with terminal alkynes, achieving high turnover numbers. organic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

| Aryl Halide/Triflate | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne | wikipedia.orglibretexts.org |

| Aryl Bromide | Terminal Alkyne | Pd(acac)2, Hydrazone ligand, CuI | Internal Alkyne | organic-chemistry.org |

This table illustrates general conditions for Sonogashira-type couplings. Specific application with this compound would involve its conversion to a suitable arylating species.

The Mizoroki-Heck reaction is a powerful method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgyoutube.com This reaction follows a Pd(0)/Pd(II) catalytic cycle and is instrumental in creating substituted alkenes. wikipedia.org The use of arylhydrazines as arylating agents in Heck-type reactions represents a significant advancement, expanding the scope of accessible electrophilic partners. mdpi.com

Recent research has demonstrated a novel, efficient protocol for the palladium-catalyzed Heck coupling of arylhydrazines with alkenes, promoted by sodium sulfite (B76179) (Na2SO3) at room temperature. This method facilitates the synthesis of a wide range of cinnamate derivatives through the activation of C-N bonds. The reaction generally shows high stereoselectivity, favoring the formation of the trans-alkene product due to steric considerations during the coupling process. youtube.com

| Aryl Source | Alkene | Catalyst/Promoter | Conditions | Product |

| Arylhydrazine | Ethyl acrylate | Pd catalyst, Na2SO3 | Room Temperature | Ethyl cinnamate derivative |

| Iodobenzene | Styrene | PdCl2, KOAc | 120 °C, Methanol | Stilbene |

| Benzyl chloride | Methyl acrylate | Pd(OAc)2, Bu3N | Not specified | Regiomeric mixture of alkenes |

This table presents examples of Heck coupling reactions, including a modern variation using arylhydrazines.

Arylhydrazine hydrochlorides, including this compound, are effective arylating agents for various substrates, particularly in metal-free systems. They serve as precursors to aryl radicals, which can then engage in C-H functionalization reactions.

A simple and efficient metal-free method for the arylation of imidazo[1,2-a]pyridines at the C-3 position utilizes arylhydrazines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature under ambient air. nih.gov This approach is valuable for synthesizing substituted imidazopyridines and imidazothiazoles, which are core structures in many bioactive molecules. nih.gov The reaction proceeds by dissolving the imidazoheterocycle and the arylhydrazine hydrochloride in acetonitrile, followed by the addition of DBU. nih.gov Phenylhydrazine (B124118) can also act as an initiator for the direct radical arylation of unactivated arenes through a base-promoted homolytic aromatic substitution (BHAS) mechanism, leading to the synthesis of substituted biaryls. nih.gov

This table summarizes conditions for the arylation of various substrates using arylhydrazines.

Symmetrical biaryls are important structural motifs in many functional materials and pharmaceuticals. nih.gov Arylhydrazine hydrochlorides can be utilized in homo-coupling reactions to produce these symmetrical compounds.

A palladium-catalyzed reductive homo-coupling of N'-tosyl arylhydrazines has been developed for the preparation of biaryl compounds. rsc.org More recently, a method promoted by sodium sulfite (Na2SO3) has been shown to facilitate the efficient palladium-catalyzed homo-coupling of arylhydrazines at room temperature. mdpi.com This reaction leverages the activation of C-N bonds to construct a diverse array of biphenyl compounds. mdpi.com These methods provide a practical alternative to traditional cross-coupling reactions for accessing symmetrical biaryls. organic-chemistry.org

| Starting Material | Catalyst System | Conditions | Product |

| N'-Tosyl arylhydrazine | Pd catalyst | Not specified | Symmetrical biaryl |

| Arylhydrazine | Pd catalyst, Na2SO3 | Room Temperature | Symmetrical biaryl |

This table outlines methods for the synthesis of symmetrical biaryls from arylhydrazine derivatives.

Carbon-Heteroatom Bond Formation Strategies

Beyond forming carbon-carbon bonds, this compound is a key precursor for introducing heteroatoms onto an aromatic ring.

Aryl iodides are crucial building blocks in organic chemistry, widely used in cross-coupling reactions like the Mizoroki-Heck and Sonogashira reactions. researchgate.net A facile, metal- and base-free method has been developed for the synthesis of aryl iodides directly from arylhydrazine hydrochlorides. nih.govfigshare.comnih.gov

This transformation is achieved by reacting an equimolar amount of the arylhydrazine hydrochloride with molecular iodine (I2) in dimethyl sulfoxide (B87167) (DMSO) at 60 °C. nih.govfigshare.com In this process, iodine plays a dual role: it first oxidizes the arylhydrazine to form an arenediazonium salt, and then the resulting iodide anion engages in a single-electron transfer (SET) with the diazonium salt to generate an aryl radical and an iodine radical. nih.govnih.gov The subsequent combination of these radicals affords the corresponding aryl iodide. nih.govfigshare.com This method tolerates a wide variety of functional groups on the aromatic ring, consistently providing good to excellent yields of the desired aryl iodide products. nih.gov

| Arylhydrazine Hydrochloride Substrate | Reagent | Solvent | Temperature | Time | Product | Yield |

| 4-Propylphenylhydrazine HCl | I2 (1 equiv.) | DMSO | 60 °C | 6 h | 1-Iodo-4-propylbenzene | Good to Excellent (General) |

| 4-Methoxyphenylhydrazine HCl | I2 (1 equiv.) | DMSO | 60 °C | 6 h | 4-Iodoanisole | 90% |

| 4-Chlorophenylhydrazine HCl | I2 (1 equiv.) | DMSO | 60 °C | 6 h | 1-Chloro-4-iodobenzene | Good to Excellent (General) |

Data synthesized from the general procedure described in the sources. researchgate.netnih.gov Specific yield for the 4-propyl derivative is inferred from the general success of the reaction with similar substrates.

Formation of Unsymmetrical Thioethers via Cross-Coupling

The synthesis of unsymmetrical thioethers is a significant endeavor in organic chemistry due to the prevalence of the thioether moiety in pharmaceuticals and materials science. Arylhydrazines, including this compound, have emerged as effective electrophilic partners in cross-coupling reactions for C–S bond formation. These reactions provide an alternative to traditional methods that often rely on the limited availability and instability of aromatic thiols.

One notable approach involves a transition-metal-free, base-promoted cross-coupling of arylhydrazines with disulfides. This method proceeds under inert conditions to afford unsymmetrical aryl sulfides in good yields without the need for a catalyst or an external oxidant. Another strategy is the palladium-catalyzed oxidative cross-coupling of aromatic thiols with arylhydrazines, which also produces the corresponding thioethers efficiently researchgate.net. These denitrogenative cross-coupling reactions underscore the versatility of arylhydrazines as aryl sources for carbon-heteroatom bond formation nih.govresearchgate.net.

Table 1: Examples of Unsymmetrical Thioether Synthesis via Cross-Coupling of Arylhydrazines

| Arylhydrazine Reactant | Sulfur Source | Catalyst/Promoter | Conditions | Product Type | Yield (%) |

| Arylhydrazine | Disulfide | Cs₂CO₃ (Base) | N₂ atmosphere | Unsymmetrical Aryl Sulfide | Good |

| Arylhydrazine | Aromatic Thiol | Palladium Catalyst | N₂ atmosphere, 100 °C | Unsymmetrical Aryl Sulfide | Good |

Development of C-P Bond Formation Reactions

The formation of carbon-phosphorus (C-P) bonds is crucial for synthesizing organophosphorus compounds, which have widespread applications as ligands, flame retardants, and bioactive molecules. A significant advancement in this area is the palladium-catalyzed cross-coupling of arylhydrazines with H-phosphonates. This reaction represents the first example of a transition-metal-catalyzed C-P bond formation that proceeds via the cleavage of an unactivated aryl C–N bond in an arylhydrazine semanticscholar.org.

This protocol effectively couples various arylhydrazines with dialkyl H-phosphonates, diarylphosphine oxides, or ethyl phenylphosphinate. The reaction is typically catalyzed by a palladium(II) acetate/Xantphos system in the presence of a base such as potassium carbonate. The methodology is valued for its ability to utilize readily available arylhydrazines as starting materials, providing a novel route to functionalized arylphosphonates and related organophosphorus compounds semanticscholar.org.

Table 2: Palladium-Catalyzed C-P Cross-Coupling of Arylhydrazines with H-Phosphonates semanticscholar.org

| Arylhydrazine | H-Phosphonate | Catalyst System | Base | Solvent | Product |

| (4-propylphenyl)hydrazine | Diethyl phosphite | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | Diethyl (4-propylphenyl)phosphonate |

| Phenylhydrazine | Diphenylphosphine oxide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | Diphenyl(phenyl)phosphine oxide |

| (4-methoxyphenyl)hydrazine | Diethyl phosphite | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | Diethyl (4-methoxyphenyl)phosphonate |

Regioselective Sulfenylation Reactions

Regioselective sulfenylation is a key transformation for introducing sulfur functionalities into specific positions within a molecule. Arylhydrazine hydrochlorides can be employed in these reactions, for instance, in the C-3 sulfenylation of imidazo[1,2-a]pyridines. A transition-metal-free protocol has been developed that uses arylhydrazine hydrochloride and elemental sulfur in the presence of molecular iodine and a base like DABCO rsc.orgnih.gov.

This reaction proceeds via C(sp²)–H functionalization to deliver structurally diverse 3-sulfenylated imidazo[1,2-a]pyridines in high yields rsc.orgnih.gov. The use of arylhydrazine hydrochloride as a precursor to the sulfenylating agent, combined with the mild, metal-free conditions, makes this a practical and efficient method for synthesizing these valuable heterocyclic compounds researchgate.net.

Table 3: Iodine-Mediated Regioselective C-3 Sulfenylation rsc.orgnih.gov

| Substrate | Sulfenylating Source | Reagents | Product | Regioselectivity |

| Imidazo[1,2-a]pyridine | Arylhydrazine HCl, S₈ | I₂, DABCO | 3-Arylthio-imidazo[1,2-a]pyridine | C-3 position |

| 2-Methylimidazo[1,2-a]pyridine | Phenylhydrazine HCl, S₈ | I₂, DABCO | 2-Methyl-3-(phenylthio)imidazo[1,2-a]pyridine | C-3 position |

Synthesis of Diverse Heterocyclic Ring Systems

Pyrazole Derivatives

Pyrazoles are a fundamental class of five-membered nitrogen-containing heterocycles that are core components in many pharmaceutical agents and agrochemicals. The reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a primary method for their construction.

The cyclocondensation of this compound with unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different regioisomers. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions semanticscholar.org. For instance, the reaction of an arylhydrazine with a β-ketoester generally proceeds by initial condensation at the more electrophilic ketone carbonyl, followed by cyclization.

Researchers have found that conducting the cyclocondensation in aprotic dipolar solvents can lead to better regioselectivity compared to the traditionally used polar protic solvents like ethanol (B145695) nih.govresearchgate.net. By carefully selecting the solvent and controlling reaction parameters, it is possible to direct the synthesis towards a single, desired regioisomer of the 1-aryl-3,5-disubstituted pyrazole. This control is crucial for the synthesis of specific, biologically active pyrazole derivatives nih.govresearchgate.net.

Table 4: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example |

| Substituents on 1,3-Dicarbonyl | Steric hindrance and electronic effects direct the initial nucleophilic attack of the hydrazine. | A bulky group adjacent to one carbonyl can favor attack at the less hindered carbonyl. |

| Solvent | Aprotic dipolar solvents can enhance regioselectivity over polar protic solvents. nih.govresearchgate.net | Using DMF instead of ethanol can favor one regioisomer. nih.govresearchgate.net |

| Catalyst | Lewis acids or other catalysts can activate one carbonyl group preferentially. | Nano-ZnO has been used as an efficient catalyst for this condensation. nih.govresearchgate.net |

Pyrazole-sulfonamide conjugates are of significant interest in medicinal chemistry due to their wide range of biological activities. These molecules are typically synthesized by reacting a suitable pyrazole precursor with a sulfonamide moiety, or by constructing the pyrazole ring using a hydrazine that already contains a sulfonamide group.

A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or a chalcone derivative with a sulfonamide-bearing arylhydrazine, such as 4-hydrazinobenzenesulfonamide hydrochloride mdpi.comnih.gov. The reaction is often carried out in a solvent like ethanol, sometimes with a catalytic amount of acid or base, to facilitate the formation of the pyrazole ring. This approach allows for the modular synthesis of a diverse library of pyrazole sulfonamide conjugates for biological screening. For example, a series of hispolon-derived pyrazole sulfonamides were synthesized by reacting hispolons with 4-sulfonamide phenylhydrazine hydrochloride in good yields rsc.org.

Table 5: Synthesis of Pyrazole Sulfonamide Conjugates

| Dicarbonyl/Chalcone Precursor | Hydrazine Reagent | Solvent/Conditions | Product |

| Hispolon | 4-Sulfonamide phenylhydrazine HCl | Ethanol/Pyridine | Hispolon pyrazole sulfonamide rsc.org |

| 1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one | 4-Hydrazinobenzenesulfonamide HCl | General Procedure | 4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide mdpi.com |

| 1-[2-(2-morpholin-4-yl-ethoxy)phenyl]-3-phenyl-propane-1,3-dione | 4-Hydrazinobenzenesulfonamide HCl | DMF, HCl, Reflux | 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide nih.gov |

Synthesis of Spirostene-Pyrazole Hybrids

The synthesis of hybrid molecules that combine steroidal frameworks with heterocyclic rings is a significant area of research, aiming to create compounds with novel biological activities. This compound is a key reagent in the synthesis of spirostene-pyrazole hybrids. The general strategy involves the reaction of a steroidal α,β-unsaturated ketone, a common feature in modified spirostenes, with the substituted hydrazine.

The reaction proceeds through a cyclocondensation mechanism. The hydrazine condenses with the 1,3-dicarbonyl or equivalent functionality on the steroid backbone to form a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. organic-chemistry.orgresearchgate.netmdpi.com This process, often catalyzed by acid, results in the fusion of the pyrazole ring, bearing the 4-propylphenyl substituent at the N1 position, onto the steroidal nucleus.

Table 1: General Scheme for Spirostene-Pyrazole Hybrid Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Moiety |

|---|

The choice of reaction conditions, including the solvent and catalyst, can influence the reaction yield and regioselectivity. mdpi.com This synthetic route provides a versatile method for creating a library of novel steroidal-pyrazole conjugates for further investigation.

Indole (B1671886) Derivatives via Fischer Indolization Reactions

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgmdpi.comalfa-chemistry.com

This compound is an ideal substrate for this reaction, leading to the formation of indoles substituted with a propyl group on the benzene ring. The process begins with the condensation of (4-propylphenyl)hydrazine with an aldehyde or ketone to form the corresponding (4-propylphenyl)hydrazone. byjus.com Under acidic conditions (using Brønsted or Lewis acids), this intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the final indole product. wikipedia.orgbyjus.comnih.gov

Table 2: Fischer Indole Synthesis using this compound

| Reagents | Catalyst | Key Intermediate | Product Class |

|---|

This method is highly versatile, and the structure of the final indole can be readily modified by changing the carbonyl component. The use of this compound specifically leads to indoles with a propyl group at the 6-position of the indole ring, a substitution pattern that can be valuable in medicinal chemistry. sci-hub.se

Synthesis and Application of Hydrazone Intermediates in Cyclization Reactions

Hydrazones derived from this compound are stable, isolable intermediates that serve as versatile precursors for a multitude of cyclization reactions. These intermediates are typically prepared through the simple condensation of the hydrazine with various aldehydes and ketones. nih.gov The resulting N-(4-propylphenyl)hydrazones possess a reactive C=N-NH- moiety that is central to their synthetic utility.

These hydrazone intermediates are not only pivotal for the Fischer indole synthesis but also for constructing other heterocyclic systems. For example, they can undergo oxidative cyclization to form pyrazoles or react with various reagents to yield more complex fused heterocyclic structures. The reactivity of the hydrazone can be tuned by the choice of the carbonyl precursor and the specific reaction conditions employed for the subsequent cyclization step. researchgate.net

Table 3: Applications of (4-Propylphenyl)hydrazone Intermediates

| Hydrazone Precursor | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Aldehyde-(4-propylphenyl)hydrazone | Oxidative C-N bond formation | 1,3,5-Trisubstituted Pyrazoles |

| Ketone-(4-propylphenyl)hydrazone | researchgate.netresearchgate.net-Sigmatropic Rearrangement (acid-catalyzed) | Substituted Indoles |

The stability and diverse reactivity of these hydrazone intermediates make them crucial platforms in synthetic strategies aimed at producing libraries of heterocyclic compounds for various applications.

Triazoles, Oxadiazolines, and Indazoles from Hydrazone Transformations

Beyond indoles and pyrazoles, intermediates derived from this compound are instrumental in synthesizing a range of other important heterocycles.

Triazoles: 1,2,4-Triazoles can be synthesized from (4-propylphenyl)hydrazine. A common method involves reacting the hydrazine with reagents that provide the remaining two carbon and nitrogen atoms of the ring. For instance, reaction with amidine reagents or oxidative cyclization of amidrazones (derived from hydrazones) can efficiently generate 1,2,4-triazole scaffolds. organic-chemistry.orgorganic-chemistry.orgchemistryjournal.net These methods allow for the incorporation of the 4-propylphenyl group onto the triazole ring.

Oxadiazolines and Oxadiazoles: While oxadiazolines are a specific reduction state, the synthesis of the related 1,3,4-oxadiazole ring is well-established from hydrazine derivatives. (4-Propylphenyl)hydrazine can be converted into N-acylhydrazines (hydrazides). These hydrazides, upon reaction with a carboxylic acid or its derivative followed by cyclodehydration, yield 2,5-disubstituted 1,3,4-oxadiazoles, where one of the substituents can be the 4-propylphenyl group. researchgate.netresearchgate.net

Indazoles: The synthesis of indazoles often involves the intramolecular cyclization of ortho-functionalized phenylhydrazines. researchgate.netresearchgate.net A practical method involves the reaction of (4-propylphenyl)hydrazine with o-fluorobenzaldehydes or related compounds. nih.gov The reaction proceeds via condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the ortho-halogen to form the pyrazole ring of the indazole system. organic-chemistry.orgrsc.org

Table 4: Synthesis of Various Heterocycles

| Target Heterocycle | Key Precursor from (4-Propylphenyl)hydrazine HCl | Common Co-Reactant(s) | Key Reaction |

|---|---|---|---|

| 1,2,4-Triazole | (4-Propylphenyl)hydrazine or its amidrazone | Formamide, Amidines, Carboxylic acids organic-chemistry.orgchemistryjournal.net | Cyclocondensation |

| 1,3,4-Oxadiazole | N-Acyl-(4-propylphenyl)hydrazine | Carboxylic acids, Acyl chlorides researchgate.net | Cyclodehydration |

Computational and Theoretical Investigations of Phenylhydrazine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov For phenylhydrazine (B124118) derivatives, DFT is used to calculate optimized geometries, molecular orbitals, and various electronic properties that dictate the molecule's behavior. A common and reliable approach involves using the B3LYP hybrid functional with a 6-31G(d,p) or similar basis set, which has been shown to provide results that correlate well with experimental data for a range of organic molecules. researchgate.netmdpi.cominpressco.com

The conformational landscape of substituted phenylhydrazines is influenced by the orientation of the substituent on the phenyl ring. researchgate.net In the case of (4-propylphenyl)hydrazine, the flexibility of the propyl group and the hydrazine (B178648) group introduces several possible conformers. The primary degrees of freedom would be the rotation around the C(ring)-N bond and the C(ring)-C(propyl) bond. Theoretical calculations can identify the global minimum energy conformation by systematically exploring these rotational barriers. Studies on similar substituted benzenes and piperazines show that the substituent's nature dictates the preferred geometry, often involving a balance between steric hindrance and electronic effects. researchgate.net For the 4-propyl derivative, the alkyl group is expected to have minimal electronic influence on the geometry through resonance but may affect the crystal packing and intermolecular interactions in the solid state.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. schrodinger.comirjweb.com

From the energies of the HOMO and LUMO, several global quantum descriptors can be calculated to quantify reactivity: rasayanjournal.co.innih.gov

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S) : The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to accept electrons. nih.gov

Electrophilicity Index (ω) : Quantifies the electron-accepting capability. It is calculated as ω = μ² / 2η. irjweb.com

Computational studies on phenylhydrazine and its derivatives provide insight into these parameters. The introduction of an electron-donating group like a propyl chain at the para position is expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenylhydrazine and thus indicating higher reactivity. nih.gov

Below is a table of calculated quantum chemical descriptors for a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer, illustrating typical values obtained from DFT calculations.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -5.592 |

| LUMO Energy | E_LUMO | - | -1.124 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.468 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.358 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.234 |

| Global Softness | S | 1 / (2η) | 0.224 |

| Electrophilicity Index | ω | μ² / (2η) | 2.522 |

Data adapted from a study on a phenylhydrazine-containing terpolymer. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive chemical picture of bonding and orbital interactions within a molecule. q-chem.commaterialsciencejournal.org It transforms the delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This analysis is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugation, and delocalization effects. materialsciencejournal.org

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor orbital interaction. researchgate.net For (4-propylphenyl)hydrazine, significant hyperconjugative interactions would include:

n → π : Delocalization of electron density from the nitrogen lone pairs (n) of the hydrazine group into the antibonding π orbitals of the phenyl ring. This interaction is crucial to the electronic communication between the hydrazine moiety and the aromatic system.

σ → π : Delocalization from the σ-bonding orbitals of the C-H and C-C bonds of the propyl group into the ring's π orbitals. This is a classic example of hyperconjugation from an alkyl substituent. cardiff.ac.uk

These interactions lead to charge delocalization, which stabilizes the molecule. materialsciencejournal.org The magnitude of the E(2) value indicates the strength of the interaction. Studies on related systems show that such hyperconjugative effects can significantly influence molecular stability and geometry. researchgate.netmdpi.com

The table below presents typical stabilization energies for hyperconjugative interactions in molecules containing phenyl and selenium groups, analogous to the interactions expected in phenylhydrazine systems.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kJ/mol) | Interacting System |

|---|---|---|---|

| σ(C-Se) | π | 34.8 | α-phenylselenyl pyridinium (B92312) ion |

| n(Se) | π | 9.0 | α-phenylselenyl pyridinium ion |

| σ(C-Se) | π* | 55.7 | 4-amino-1-phenylethyl cation |

| n(Se) | p | 17.2 | 4-amino-1-phenylethyl cation |

| n(Se) | p | 418.4 | 1-phenylethyl cation |

Data adapted from a study on β-selenium substituted cations, illustrating the relative strengths of σ-π and n-p/π* interactions. mdpi.com*

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can determine activation energies, reaction enthalpies, and the most plausible pathway from reactants to products.

For phenylhydrazine systems, computational studies have explored various reactions, including oxidation and decomposition. For example, a DFT study on the oxidation of 1,2-diphenylhydrazine (B7769752) by iodine identified two competing pathways: a chain multistep mechanism and a more rapid one-step mechanism involving a cyclic activated complex. scispace.com The calculations were able to determine the enthalpies of formation for reactants, intermediates, transition states (TS), and products, revealing that the transition state TS2 was the highest in energy, thus identifying the rate-determining step. scispace.com

Another study investigated the mechanism of N-Nitrosodimethylamine (NDMA) formation from the ozonation of substituted hydrazines. nih.gov The calculations showed that the reaction proceeds via an initial hydrogen abstraction from the –NH2 group by ozone, followed by subsequent oxidation steps. Such studies provide critical data on reaction intermediates and thermochemistry, aiding in the interpretation of experimental findings. nih.gov The ability to model these complex pathways highlights the power of computational chemistry in predicting chemical transformations. nih.gov

Comparison of Theoretical Predictions with Experimental Observational Data

The validation of computational methods relies on the comparison of theoretical predictions with experimental data. derpharmachemica.com For phenylhydrazine derivatives, this often involves comparing calculated properties like vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) with measured values. A strong correlation between theoretical and experimental data builds confidence in the computational model and allows it to be used for predictive purposes. imist.maimist.ma

Several studies on hydrazine derivatives have demonstrated excellent agreement between DFT calculations and experimental spectroscopy:

Vibrational Spectra (IR) : Theoretical vibrational frequencies are often calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)). While calculated frequencies are typically scaled by a factor (e.g., ~0.96) to account for anharmonicity and basis set limitations, the resulting spectra show good correlation with experimental IR spectra, aiding in the assignment of vibrational modes. mdpi.com

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com Studies have shown that theoretical ¹H and ¹³C NMR shifts for hydrazine derivatives are in good agreement with experimental data, helping to confirm molecular structures. mdpi.comnih.gov

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. mdpi.comrsc.org The calculated maximum absorption wavelengths (λ_max) often agree well with experimental results, typically within a 10–20 nm range, providing insights into the electronic transitions of the molecule. mdpi.com

The table below compares experimental and theoretical ¹³C NMR chemical shifts for a hydrazone derivative, showcasing the typical level of agreement.

| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |

|---|---|---|

| C1 | 152.0 | 158.0 |

| C2 | 112.5 | 116.0 |

| C3 | 160.0 | 165.0 |

| C4 | 96.0 | 98.0 |

| C5 | 162.0 | 168.0 |

| C6 | 101.0 | 105.0 |

| C7 | 144.0 | 149.0 |

| C8 | 14.0 | 18.0 |

| C9 | 164.0 | 170.0 |

Data adapted from a combined experimental and theoretical study on a hydrazone derivative. mdpi.com

Advanced Analytical Methodologies for Research Characterization of Arylhydrazine Hydrochlorides

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and atomic connectivity of (4-propylphenyl)hydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the arrangement of atoms.

¹H NMR Spectroscopy offers detailed information about the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the propyl group, the aromatic ring, and the hydrazine (B178648) moiety. The hydrochloride salt form influences the exchangeable protons of the hydrazine group, which often appear as broad signals.

Interactive Table 1: Typical ¹H NMR Spectral Data for (4-propylphenyl)hydrazine Note: Data is predicted based on substituent effects and analysis of similar structures. Chemical shifts (δ) are in ppm relative to TMS. Solvent choice (e.g., DMSO-d₆) can affect the shifts of labile protons.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₃ (propyl) | ~ 0.90 | Triplet (t) | 3H | ~ 7.4 |

| -CH₂- (propyl) | ~ 1.58 | Sextet | 2H | ~ 7.5 |

| Ar-CH₂- (propyl) | ~ 2.51 | Triplet (t) | 2H | ~ 7.6 |

| Aromatic H (ortho to propyl) | ~ 7.15 | Doublet (d) | 2H | ~ 8.2 |

| Aromatic H (meta to propyl) | ~ 7.05 | Doublet (d) | 2H | ~ 8.2 |

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the propyl chain and the substitution pattern of the phenyl ring.

Interactive Table 2: Typical ¹³C NMR Spectral Data for (4-propylphenyl)hydrazine Note: Data is predicted based on established substituent chemical shift increments.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (propyl) | ~ 13.8 |

| -CH₂- (propyl) | ~ 24.1 |

| Ar-CH₂- (propyl) | ~ 37.0 |

| Aromatic CH (ortho to propyl) | ~ 129.5 |

| Aromatic CH (meta to propyl) | ~ 113.0 |

| Aromatic C (ipso, propyl) | ~ 140.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. For this compound, these spectra reveal characteristic vibrations of the N-H, C-H, and C=C bonds.

IR Spectroscopy is particularly sensitive to polar bonds and provides a distinct fingerprint for the compound. The spectrum would prominently feature broad absorptions for the N-H stretches of the hydrazinium (B103819) ion, along with sharp peaks for C-H and aromatic C=C stretches.

Raman Spectroscopy , being complementary to IR, is more sensitive to non-polar, symmetric bonds. It is effective for observing the vibrations of the aromatic ring and the carbon backbone of the propyl group.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond/Functional Group |

|---|---|---|---|

| N-H Stretch | 3200 - 2600 (broad) | Weak | Hydrazinium ion (-NHNH₂⁺) |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Phenyl Ring |

| Aliphatic C-H Stretch | 2965 - 2850 | Strong | Propyl Group |

| N-H Bend | 1650 - 1550 | Medium | Hydrazinium ion |

| Aromatic C=C Stretch | 1610, 1515 | Strong | Phenyl Ring |

Mass Spectrometry (EIMS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) typically involves high energy that causes extensive fragmentation. The molecular ion peak ([M]⁺˙) for the free base (C₉H₁₄N₂) would be observed at m/z 150. Key fragmentation pathways would include the loss of alkyl fragments from the propyl group and cleavage of the N-N bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For the free base C₉H₁₄N₂, the expected exact mass is approximately 150.1157, which HRMS can confirm to within a few parts per million.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically shows the protonated molecule of the free base, [M+H]⁺, at m/z 151.

Interactive Table 4: Expected Mass Spectrometry Data for (4-propylphenyl)hydrazine

| Ion | m/z (Nominal) | Technique | Description |

|---|---|---|---|

| [C₉H₁₄N₂]⁺˙ | 150 | EIMS | Molecular ion of the free base |

| [C₉H₁₄N₂+H]⁺ | 151 | ESI-MS (LC-MS) | Protonated molecular ion |

| [C₇H₇N₂]⁺ | 119 | EIMS | Loss of ethyl group (-C₂H₅) |

| [C₆H₅NHNH₂]⁺˙ | 108 | EIMS | Loss of propyl group, rearrangement |

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like arylhydrazine salts. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. The method's ability to separate polar compounds makes it ideal for analyzing hydrazine derivatives. rasayanjournal.co.in The use of a Diode Array Detector (DAD) or UV detector allows for quantification and detection of impurities with chromophores. lgcstandards.com

Interactive Table 5: Typical RP-HPLC Method Parameters for Arylhydrazine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. rasayanjournal.co.in |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Aqueous component; acid improves peak shape. lgcstandards.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. rasayanjournal.co.in |

| Gradient | Programmed gradient (e.g., 20% B to 80% B over 20 min) | To ensure separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. rasayanjournal.co.in |

| Detection | UV at 254 nm or DAD | Detection of aromatic compounds. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of hydrazine salts, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. nih.govsielc.com A common approach involves reacting the hydrazine with an aldehyde or ketone, such as acetone, to form a stable hydrazone or azine derivative, which is then analyzed by GC, often with a Flame Ionization Detector (FID). sielc.comgoogle.com

Interactive Table 6: Typical GC Method for Derivatized Hydrazine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | Acetone (in an acidic medium) | Forms a volatile derivative (acetone azine). sielc.com |

| Column | Mid-polarity (e.g., DB-624 or similar) | Stationary phase suitable for separating the derivative from other sample components. sielc.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |

| Inlet Temperature | 200 - 250 °C | To ensure complete volatilization of the derivative. |

| Oven Program | Temperature gradient (e.g., 95 °C initial, ramped) | To separate components based on boiling points. sielc.com |

| Detector | Flame Ionization Detector (FID) | General-purpose detector for organic compounds. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a significant green analytical technique in pharmaceutical analysis, offering a powerful alternative to traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). twistingmemoirs.comresearchgate.net This technique utilizes a supercritical fluid as the mobile phase, which is a substance at a temperature and pressure above its critical point, exhibiting properties of both a liquid and a gas. twistingmemoirs.com The most commonly used supercritical fluid is carbon dioxide (CO₂), favored for its low cost, low toxicity, and non-flammable nature. chromatographyonline.com

The primary advantage of SFC lies in the properties of the supercritical mobile phase, which has a density similar to a liquid for effective solute dissolution and a viscosity close to a gas, facilitating faster diffusion and mass transfer. twistingmemoirs.com This results in rapid, high-efficiency separations with reduced solvent consumption, aligning with the principles of green chemistry. twistingmemoirs.comchromatographyonline.com In comparison to HPLC, SFC offers faster separations and lower consumption of hazardous organic solvents. twistingmemoirs.com Unlike GC, SFC is suitable for thermally labile compounds as it does not require high temperatures for analysis. twistingmemoirs.com

In the context of characterizing arylhydrazine hydrochlorides such as this compound, SFC provides a robust method for both achiral and chiral separations. The polarity of the supercritical CO₂ mobile phase, which is similar to hexane (B92381), can be adjusted by adding polar modifiers like methanol, ethanol (B145695), or isopropanol. chromatographyonline.commdpi.com This allows for the analysis of a wide range of compounds, from nonpolar to polar. mdpi.comteledynelabs.com The selection of stationary phases is also crucial, with various options available, including specialized phases like 2-ethylpyridine, diol, and diethylamino (DEAP) for achiral analysis. chromatographyonline.com For method development, different stationary and mobile phases can be selected based on the specific analyte. mdpi.com

The integration of advanced detection techniques, such as mass spectrometry (MS) and diode array detection (DAD), further enhances the capabilities of SFC in pharmaceutical analysis, providing high sensitivity and selectivity for impurity profiling and stability testing. twistingmemoirs.comresearchgate.net

Table 1: Comparison of SFC with HPLC and GC for Arylhydrazine Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|---|

| Mobile Phase | Supercritical CO₂ with organic modifiers | Organic solvents and aqueous buffers | Inert gas (e.g., He, N₂) |

| Operating Temperature | Near ambient to moderate | Ambient to elevated | High |

| Analysis Speed | Fast (3-10 times faster than HPLC) mdpi.com | Moderate to slow | Fast |

| Solvent Consumption | Low | High | Very low |

| Environmental Impact | Low ("Green" technique) | High | Low |

| Applicability | Thermally labile, non-volatile, chiral & achiral compounds | Non-volatile or semi-volatile compounds | Volatile, thermally stable compounds |

| Resolution | High | High | Very high |

| Detector Compatibility | Wide (UV, MS, ELSD, FID) | Wide (UV, MS, RI) | Wide (FID, MS, TCD) |

Advanced Techniques for In Situ and Real-Time Reaction Monitoring in Synthesis Research

The synthesis of arylhydrazines and their derivatives is a cornerstone of pharmaceutical and chemical manufacturing. researchgate.net Traditional batch synthesis with offline analysis is increasingly being replaced by more advanced approaches that incorporate in situ and real-time reaction monitoring. These methodologies, often grouped under the umbrella of Process Analytical Technology (PAT), are crucial for gaining a deeper understanding of reaction kinetics, identifying transient intermediates, and optimizing process parameters to ensure safety, efficiency, and product quality. nih.gov

In situ monitoring techniques analyze a chemical reaction in its natural operating state without the need for sample extraction or preparation. numberanalytics.commt.com This provides dynamic information about the concentration of reactants, intermediates, and products as the reaction progresses. numberanalytics.com Several spectroscopic and chromatographic techniques have been adapted for real-time monitoring of synthetic processes, including those relevant to arylhydrazine synthesis.

Key In Situ and Real-Time Monitoring Techniques:

Spectroscopic Methods:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectrometers provide real-time information on molecular vibrations, making them powerful tools for tracking changes in functional groups during a reaction. mt.comnumberanalytics.com This allows for the monitoring of reactant consumption and product formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Operando NMR spectroscopy can provide detailed structural information about species in the reaction mixture, enabling the identification of intermediates and the elucidation of reaction mechanisms. numberanalytics.com

UV/Vis Spectroscopy: Ultraviolet-visible spectroscopy is often used to monitor reactions involving chromophores, providing quantitative data on the concentration of specific species. nih.gov

X-ray Absorption Spectroscopy (XAS): This technique offers insights into the electronic structure and coordination environment of catalysts, which is particularly useful for understanding catalytic cycles in real-time. numberanalytics.comnumberanalytics.com

Microscopy and Other Techniques:

In Situ Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Tunneling Microscopy (STM) can be used to observe morphological and structural changes in catalysts or solid reagents under reaction conditions. numberanalytics.comnist.gov

Online Chromatography: Integrating continuous flow reactors with online HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the quasi-real-time separation and quantification of complex reaction mixtures, providing detailed information on product distribution and impurity formation. nih.gov

These advanced monitoring techniques are particularly well-suited for continuous flow synthesis, a modern manufacturing approach that offers improved heat and mass transfer, safety, and scalability. nih.govrsc.org For instance, a multi-step synthesis can be monitored where each step is analyzed in real-time by a different PAT tool (e.g., NMR for nitration, UV/Vis for hydrolysis, and IR for hydrogenation), providing comprehensive process control. nih.gov The data-rich environment created by these techniques facilitates rapid process development, optimization, and the implementation of robust control strategies in the synthesis of complex molecules like this compound.

Table 2: Overview of In Situ and Real-Time Reaction Monitoring Techniques

| Technique | Information Provided | Advantages | Typical Application in Synthesis |

|---|---|---|---|

| FTIR/Raman Spectroscopy | Functional group changes, reactant/product concentration | Non-destructive, applicable to solids, liquids, and gases, fast response | Monitoring conversion rates, identifying reaction endpoints |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates, reaction kinetics | Highly specific, quantitative, provides structural insights | Mechanistic studies, tracking isomeric distribution |

| UV/Vis Spectroscopy | Concentration of UV-active species | High sensitivity, simple instrumentation | Monitoring reactions with colored reactants or products |

| Mass Spectrometry (MS) | Molecular weight of reaction components, identification of byproducts | High sensitivity and selectivity | Online analysis of volatile intermediates and products |

| Online HPLC/UHPLC | Separation and quantification of all components in a mixture | High resolution, accurate quantification of complex mixtures | Impurity profiling, final product quantification |

常见问题

Q. What are the optimal synthetic routes for (4-propylphenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 4-propylphenylhydrazine with hydrochloric acid in ethanol or methanol under controlled pH (4–6) to precipitate the hydrochloride salt . Key factors include:

- Solvent choice : Polar solvents (e.g., ethanol) enhance solubility of intermediates.

- Temperature : Reflux at 60–80°C minimizes side reactions like oxidation.

- Catalysts : Acidic catalysts (e.g., HCl) improve protonation of the hydrazine moiety.

Typical yields range from 70–85%, with purity confirmed via NMR and IR spectroscopy (e.g., NH stretch at ~3200 cm⁻¹, C-Cl at 700 cm⁻¹) .

Q. How can researchers characterize the lipophilicity and solubility of this compound?

Lipophilicity (logP) is experimentally determined using reversed-phase HPLC with a C18 column and water:acetonitrile gradients. A logP value of ~1.2 suggests moderate lipophilicity, aligning with hydrazine derivatives containing alkylaryl groups . Solubility in aqueous buffers (e.g., PBS at pH 7.4) is typically <5 mg/mL, necessitating co-solvents like DMSO for biological assays.

Q. What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.5 ppm (doublets for para-substitution), while the propyl chain shows signals at δ 0.9–1.6 ppm .

- Mass spectrometry : ESI-MS in positive ion mode reveals [M+H]⁺ peaks at m/z 199.1 (C₉H₁₄N₂Cl⁺) .

- IR spectroscopy : N-H stretches (3100–3300 cm⁻¹) and C-N vibrations (1250 cm⁻¹) confirm the hydrazine moiety .

Advanced Research Questions

Q. How do halogen substituents on the phenyl ring influence reaction kinetics in this compound derivatives?

Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, accelerating nucleophilic reactions like azo coupling. Kinetic studies (UV-Vis monitoring at 450 nm) show pseudo-first-order behavior in reactions with diazonium salts, with rate constants (k) increasing by 2–3× for halogenated derivatives . Solvent polarity (e.g., DMF vs. THF) also modulates transition-state stabilization .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) accurately calculates:

Q. How can researchers resolve contradictions in reported biological activity data for hydrazine derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay variability : MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and incubation time .

- Structural modifications : Meta-substitution (e.g., Br at position 3) may enhance DNA intercalation vs. para-substitution .

Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) mitigate these issues .

Q. What degradation pathways occur under prolonged storage, and how can stability be improved?

Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with HCl loss forming free hydrazine. Light exposure accelerates photodegradation (UV-Vis monitoring at 300 nm), producing phenyl radicals. Stability is enhanced by:

- Storage : Desiccated at –20°C in amber vials.

- Formulation : Lyophilization with mannitol reduces hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。